molecular formula C10H7ClOS B8569118 Ethanone,1-benzo[b]thien-4-yl-2-chloro-

Ethanone,1-benzo[b]thien-4-yl-2-chloro-

Cat. No.: B8569118
M. Wt: 210.68 g/mol
InChI Key: VJHGNQQLDVHFDV-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Derivatives in Advanced Organic Synthesis and Medicinal Chemistry Research

The benzo[b]thiophene scaffold, an aromatic heterocyclic system formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in drug discovery and development. nih.govresearchgate.netrsc.org This core is present in a wide array of natural products, functional materials, and pharmaceutical agents. researchgate.netbenthamdirect.com The structural versatility of benzo[b]thiophene derivatives allows them to exhibit a broad spectrum of biological activities. ijpsjournal.com

Extensive research has demonstrated that compounds containing the benzo[b]thiophene nucleus possess significant pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, anticancer, anti-tubercular, and anti-diabetic activities. nih.govresearchgate.netbenthamdirect.comijpsjournal.comingentaconnect.com This wide range of bioactivity has spurred considerable interest among medicinal chemists, leading to the development of several clinically used drugs that incorporate this scaffold, such as Raloxifene (for osteoporosis), Zileuton (for asthma), and Sertaconazole (an antifungal agent). rsc.orgwikipedia.org

Beyond medicinal applications, benzo[b]thiophene derivatives are also employed as crucial building blocks or intermediates in the synthesis of pharmaceutically important molecules. benthamdirect.comingentaconnect.comresearchgate.net Their utility extends to materials science, where they have been investigated for use as organic photoelectric materials and organic semiconductors. benthamdirect.comingentaconnect.com The continuous exploration of new synthetic methodologies for constructing the benzo[b]thiophene skeleton underscores its enduring importance in organic chemistry. benthamdirect.comingentaconnect.com

Pharmacological ActivityDescriptionReference(s)
Anticancer Compounds show inhibitory activity against various cancer cell lines. researchgate.netrsc.org researchgate.netrsc.org
Antimicrobial Effective against a range of bacteria and fungi. nih.govresearchgate.netingentaconnect.com nih.govresearchgate.netingentaconnect.com
Anti-inflammatory Exhibit properties that reduce inflammation. nih.govresearchgate.netijpsjournal.com nih.govresearchgate.netijpsjournal.com
Antioxidant Capable of neutralizing harmful free radicals. researchgate.netingentaconnect.comontosight.ai researchgate.netingentaconnect.comontosight.ai
Antitubercular Show activity against the bacteria that cause tuberculosis. researchgate.netijpsjournal.com researchgate.netijpsjournal.com
Antidiabetic Possess properties that can help manage diabetes. researchgate.netijpsjournal.com researchgate.netijpsjournal.com

Strategic Importance of α-Halo Ketones as Reactive Intermediates in Chemical Transformations

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-carbon) to a carbonyl group. This structural arrangement makes them highly valuable and reactive intermediates in organic synthesis. wikipedia.orgnih.gov The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov

These compounds serve as key precursors for the synthesis of a wide variety of complex molecules, especially N-, S-, and O-heterocycles, many of which exhibit significant biological activity. researchgate.netmdpi.com The reactivity of α-halo ketones allows for a diverse range of transformations, including nucleophilic substitution, elimination, and the formation of enolates under reductive conditions. wikipedia.org For instance, they are widely used in alkylation reactions with various nucleophiles and are pivotal in constructing larger molecular frameworks. researchgate.net

The strategic importance of α-halo ketones is further highlighted by their role as key synthetic intermediates for numerous "blockbuster" pharmaceutical compounds. researchgate.netmdpi.com Their ability to participate in cycloaddition reactions, such as the [4+3] and [3+2] cycloadditions of 2-oxyallyl metal complexes generated from the reduction of α,α'-dihalo ketones, provides a powerful tool for constructing seven- and five-membered rings. wikipedia.org The straightforward preparation of α-halo ketones, typically through the direct halogenation of their parent ketones, adds to their synthetic utility. wikipedia.orgmdpi.com

Reaction TypeDescriptionReference(s)
Nucleophilic Substitution The halogen atom is displaced by a wide range of nucleophiles (C, N, O, S), leading to functionalized ketones. nih.govup.ac.za
Favorskii Rearrangement Treatment with a base leads to a rearranged carboxylic acid derivative.
Reductive Dehalogenation Reduction can form specific enolates, which can then be trapped by electrophiles. wikipedia.org wikipedia.org
Heterocycle Synthesis Used as electrophilic partners in condensation reactions to form rings like thiazoles, benzofurans, and imidazoles. nih.gov nih.gov
Cycloaddition Reactions Dihalo ketones can be reduced to form intermediates for [4+3] and [3+2] cycloadditions. wikipedia.org wikipedia.org

Contextualization of Ethanone (B97240), 1-benzo[b]thien-4-yl-2-chloro- as a Unique Building Block in Heterocyclic Synthesis

Ethanone, 1-benzo[b]thien-4-yl-2-chloro- uniquely integrates the desirable properties of both the benzo[b]thiophene core and the α-halo ketone functionality. This bifunctional nature makes it a highly strategic and versatile building block for the synthesis of novel and complex heterocyclic compounds.

The benzo[b]thiophene moiety acts as a foundational scaffold, which is already associated with a high potential for biological activity. researchgate.netijpsjournal.com The α-chloro ketone portion, on the other hand, serves as a reactive handle, enabling the facile introduction of various atoms and functional groups through nucleophilic substitution reactions. This allows chemists to readily construct more elaborate molecular architectures fused to or substituted on the benzo[b]thiophene system.

For example, this compound can be envisioned as a key starting material for synthesizing a variety of fused heterocyclic systems, such as thiazoles, imidazoles, or benzodiazepines, by reacting it with appropriate binucleophilic reagents. The combination of the established pharmacophore (benzo[b]thiophene) with the newly formed heterocyclic ring can lead to the discovery of novel compounds with enhanced or entirely new pharmacological profiles. Therefore, Ethanone, 1-benzo[b]thien-4-yl-2-chloro- is not merely a chemical compound but a tailored synthetic tool designed for the efficient construction of diverse and potentially bioactive heterocyclic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClOS

Molecular Weight

210.68 g/mol

IUPAC Name

1-(1-benzothiophen-4-yl)-2-chloroethanone

InChI

InChI=1S/C10H7ClOS/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h1-5H,6H2

InChI Key

VJHGNQQLDVHFDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(=O)CCl

Origin of Product

United States

Synthetic Methodologies for Ethanone,1 Benzo B Thien 4 Yl 2 Chloro

Established Synthetic Pathways for α-Chloro Ketones and Related Benzothiophene (B83047) Compounds

The synthesis of α-chloro ketones is a well-established transformation in organic chemistry, with numerous reagents and conditions reported. Similarly, the construction of the benzo[b]thiophene scaffold can be accomplished through various established routes. The challenge in synthesizing Ethanone (B97240), 1-benzo[b]thien-4-yl-2-chloro- lies in the regioselective introduction of the acetyl group at the 4-position of the benzo[b]thiophene nucleus.

Direct Halogenation Strategies on Benzo[b]thienyl Ketones

Once the precursor, 1-(benzo[b]thien-4-yl)ethanone, is obtained, the final step involves the α-chlorination of the ketone. This is a standard transformation for which several effective methods are available. The choice of reagent can influence the reaction's efficiency, selectivity, and environmental impact.

Commonly employed reagents for the α-chlorination of ketones include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). Sulfuryl chloride is a powerful chlorinating agent that can effectively chlorinate ketones under various conditions. N-chlorosuccinimide is a milder and more selective reagent, often used to avoid over-halogenation and other side reactions.

Another effective method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in conjunction with acetyl chloride as the chlorinating agent. This method offers a mild and efficient route to α-chloro ketones with high chemo- and regioselectivity. The reaction proceeds without the formation of significant polychlorinated byproducts.

Table 1: Comparison of α-Chlorination Reagents for Ketones

ReagentTypical ConditionsAdvantagesDisadvantages
Sulfuryl Chloride (SO₂Cl₂)Inert solvent (e.g., CH₂Cl₂)High reactivity, readily availableCan lead to over-chlorination, corrosive
N-Chlorosuccinimide (NCS)Radical initiator or acid/base catalystMilder, more selectiveMay require longer reaction times
CAN / Acetyl ChlorideAcetonitrile, room temperatureMild, high selectivity, good yieldsRequires a catalyst

Functional Group Transformations and Derivatizations Leading to Ethanone, 1-benzo[b]thien-4-yl-2-chloro-

Due to the difficulty of direct acylation at the 4-position of benzo[b]thiophene, a more strategic approach involves the synthesis of a 4-substituted precursor that can be converted into the desired acetyl group. A viable precursor is 4-bromobenzo[b]thiophene (B1340190), which can be synthesized via a multi-step sequence starting from 2-bromo-6-fluorobenzaldehyde.

Once 4-bromobenzo[b]thiophene is obtained, the acetyl group can be introduced through a palladium-catalyzed cross-coupling reaction. The Stille coupling, which utilizes an organotin reagent, or the Suzuki coupling, which employs a boronic acid or ester, are powerful methods for forming carbon-carbon bonds. For the synthesis of 1-(benzo[b]thien-4-yl)ethanone, a suitable coupling partner would be a tin- or boron-containing acetyl equivalent.

A plausible synthetic route would involve the reaction of 4-bromobenzo[b]thiophene with a reagent such as tributyl(1-ethoxyvinyl)tin in a Stille coupling, followed by acidic hydrolysis of the resulting enol ether to yield the methyl ketone. Alternatively, a Suzuki coupling with an appropriate acetyl-bearing boronic acid derivative could be employed.

Novel Approaches in the Construction of the Benzo[b]thiophene Core

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the benzo[b]thiophene skeleton. These methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions compared to more traditional approaches.

One innovative strategy involves the reaction of aryne precursors with alkynyl sulfides. This method allows for the one-step synthesis of a variety of substituted benzo[b]thiophenes. Another modern approach is the rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur, which provides a regioselective route to benzothiophene derivatives.

Furthermore, intramolecular cyclization of ortho-functionalized thiophenols or their derivatives remains a robust strategy. Directing group strategies can be employed to achieve functionalization at specific positions of the benzene (B151609) ring prior to the cyclization to form the thiophene (B33073) ring, offering a potential route to 4-substituted benzo[b]thiophenes.

Methodological Advancements and Optimization Strategies in the Synthesis of α-Chlorinated Benzothiophene Ketones

Advancements in the synthesis of α-chlorinated ketones have focused on improving selectivity, yield, and the environmental profile of the reactions. For the specific case of 1-(benzo[b]thien-4-yl)ethanone, optimization would involve screening different chlorinating agents and reaction conditions to maximize the yield of the desired monochlorinated product while minimizing the formation of dichlorinated and other byproducts.

The use of phase-transfer catalysis or ionic liquids as reaction media could offer improved reaction rates and easier product isolation. Furthermore, flow chemistry presents an opportunity for a safer and more controlled chlorination process, particularly when using highly reactive reagents like sulfuryl chloride.

Green Chemistry Principles and Sustainable Synthetic Routes

Applying green chemistry principles to the synthesis of Ethanone, 1-benzo[b]thien-4-yl-2-chloro- involves considering the atom economy, use of less hazardous reagents, and minimizing waste.

In the α-chlorination step, using catalytic methods, such as the CAN/acetyl chloride system, is preferable to stoichiometric reagents. N-chlorosuccinimide is also considered a greener alternative to molecular chlorine or sulfuryl chloride due to its solid nature and the generation of the less harmful succinimide (B58015) as a byproduct. The use of greener solvents, such as ionic liquids or even water where possible, can significantly reduce the environmental impact of the synthesis.

For the construction of the benzo[b]thiophene core, modern catalytic methods that proceed with high atom economy are favored over classical multi-step syntheses that may generate significant waste.

Comprehensive Analysis of Chemical Reactivity and Reaction Mechanisms of Ethanone,1 Benzo B Thien 4 Yl 2 Chloro

Nucleophilic Substitution Reactions at the α-Carbon.

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Interactions with Oxygen-Centered Nucleophiles.

While specific literature on the reaction of Ethanone (B97240), 1-benzo[b]thien-4-yl-2-chloro- with oxygen-centered nucleophiles is not extensively detailed, the general reactivity of α-haloketones provides a strong basis for predicting its behavior. Reactions with alkoxides or carboxylates are expected to proceed via a standard SN2 mechanism, leading to the formation of α-alkoxy or α-acyloxy ketones, respectively. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) would yield 1-(benzo[b]thien-4-yl)-2-methoxyethanone. Similarly, treatment with a carboxylate salt, such as sodium acetate, would produce 2-acetoxy-1-(benzo[b]thien-4-yl)ethanone. These reactions are fundamental in the synthesis of more complex derivatives.

Reactions with Nitrogen-Centered Nucleophiles and Formation of Amine Derivatives.

The reaction of α-chloro ketones with nitrogen-based nucleophiles is a well-established method for the synthesis of α-amino ketones and other nitrogen-containing heterocycles. In the case of Ethanone, 1-benzo[b]thien-4-yl-2-chloro-, interaction with primary and secondary amines, such as piperidine, in the presence of a base to neutralize the formed HCl, would lead to the corresponding α-amino ketone derivative.

Hydrazine (B178648) and its derivatives also serve as potent nucleophiles. The reaction with hydrazine hydrate (B1144303) can lead to the formation of a hydrazone, which can then undergo further cyclization reactions depending on the reaction conditions. These reactions are crucial for the construction of various heterocyclic systems fused to the benzo[b]thiophene core.

NucleophileProductReaction Type
Primary/Secondary Aminesα-Amino ketonesNucleophilic Substitution
Hydrazine HydrateHydrazones/Cyclized ProductsNucleophilic Substitution/Condensation

Reactions with Sulfur and Phosphorus-Centered Nucleophiles.

Sulfur-centered nucleophiles, such as thiols and thiourea, readily react with α-haloketones. The reaction of Ethanone, 1-benzo[b]thien-4-yl-2-chloro- with a thiol in the presence of a base would yield an α-thioether ketone. With thiourea, the reaction typically proceeds to form a 2-aminothiazole (B372263) derivative after cyclization of the initial substitution product. This transformation is a classic example of the Hantzsch thiazole (B1198619) synthesis.

Phosphorus-centered nucleophiles, particularly triphenylphosphine (B44618), react with α-haloketones to form phosphonium (B103445) salts. These salts are stable intermediates that can be subsequently used in other transformations, most notably the Wittig reaction, to convert the carbonyl group into an alkene. The reaction of Ethanone, 1-benzo[b]thien-4-yl-2-chloro- with triphenylphosphine would yield [2-(benzo[b]thien-4-yl)-2-oxoethyl]triphenylphosphonium chloride.

NucleophileIntermediate/ProductReaction Type
Thiolsα-Thioether ketonesNucleophilic Substitution
Thiourea2-Aminothiazole derivativesNucleophilic Substitution/Cyclization
TriphenylphosphinePhosphonium SaltNucleophilic Substitution

Carbonyl Group Reactivity and Transformations.

The carbonyl group of the ethanone moiety is another key reactive site, participating in a variety of transformations including reductions and condensations.

Reductive Transformations of the Ethanone Moiety.

The ketone functionality can be reduced to a secondary alcohol using various reducing agents. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH4). The reaction of Ethanone, 1-benzo[b]thien-4-yl-2-chloro- with NaBH4 in an alcoholic solvent like methanol or ethanol (B145695) would yield 1-(benzo[b]thien-4-yl)-2-chloroethanol. It is important to note that under these mild conditions, the chloro-substituent at the α-carbon is typically retained. This selective reduction allows for further manipulation of the resulting chlorohydrin.

Reducing AgentProduct
Sodium Borohydride (NaBH4)1-(benzo[b]thien-4-yl)-2-chloroethanol

Condensation Reactions and Imine Formation.

The carbonyl group can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. For example, the reaction of Ethanone, 1-benzo[b]thien-4-yl-2-chloro- with an aniline (B41778) derivative in the presence of an acid catalyst and with removal of water will lead to the formation of the corresponding N-aryl imine. This reaction is a fundamental step in the synthesis of various biologically active molecules and ligands. The formation of the C=N double bond is a reversible process, and the equilibrium is typically driven towards the product by removing the water formed during the reaction.

ReactantProduct
Primary Amine (e.g., Aniline)Imine (Schiff Base)

Wittig-type Reactions and Related Olefination Methods

The carbonyl group in Ethanone, 1-benzo[b]thien-4-yl-2-chloro- is a target for olefination reactions, such as the Wittig reaction. This reaction typically involves the treatment of a ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. For the title compound, this would theoretically lead to the formation of 4-(1-chloro-2-alkenyl)benzo[b]thiophenes.

However, the presence of the α-chloro substituent introduces complexity. The ylide, being a strong base, can potentially induce dehydrochlorination, leading to an α,β-unsaturated ketone. Alternatively, the ylide could act as a nucleophile and displace the chloride ion. The outcome of the reaction is highly dependent on the specific ylide used and the reaction conditions. Intramolecular Wittig reactions have been successfully employed in the synthesis of 2-phenylbenzothiophenes and 3-acyl-2-phenylbenzothiophenes, demonstrating the utility of this reaction type within the benzothiophene (B83047) scaffold. nih.gov

Newer olefination methods, such as those using α-halo redox-active esters with aldehydes, showcase ongoing developments in carbon-carbon double bond formation. rsc.org While not directly applicable to ketones, these advancements highlight the continuous search for mild and efficient olefination protocols that could potentially be adapted for complex substrates like Ethanone, 1-benzo[b]thien-4-yl-2-chloro-.

Intramolecular Cyclization and Rearrangement Pathways

The dual functionality of an α-chloro ketone moiety on a heterocyclic scaffold makes Ethanone, 1-benzo[b]thien-4-yl-2-chloro- a candidate for various intramolecular reactions.

Ethanone, 1-benzo[b]thien-4-yl-2-chloro- can serve as a precursor for the synthesis of novel fused heterocyclic systems, provided a suitable nucleophile is present on the benzo[b]thiophene core. An intramolecular nucleophilic substitution of the chlorine atom by a ring-based nucleophile would lead to cyclization. For instance, if a hydroxyl or thiol group were present at the 5-position of the benzo[b]thiophene ring, an intramolecular SN2 reaction could occur following enolate formation, leading to the creation of a new furan (B31954) or thiophene (B33073) ring fused to the parent heterocycle.

The Favorskii rearrangement is a hallmark reaction of α-halo ketones possessing at least one α-proton, making it highly relevant to Ethanone, 1-benzo[b]thien-4-yl-2-chloro-. nrochemistry.comresearchgate.net The reaction is typically initiated by a base (e.g., hydroxide (B78521), alkoxide, or an amine) and proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org

The mechanism involves the formation of an enolate on the carbon side of the ketone away from the chlorine atom. This enolate then cyclizes via intramolecular nucleophilic substitution to form a strained 1-(benzo[b]thien-4-yl)cyclopropanone intermediate. wikipedia.org The subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring. This ring-opening occurs in a manner that forms the more stable carbanion, which is then protonated, yielding the rearranged product. wikipedia.org

When treated with bases such as sodium hydroxide or sodium methoxide, Ethanone, 1-benzo[b]thien-4-yl-2-chloro- is expected to rearrange to derivatives of benzo[b]thien-4-ylacetic acid. ddugu.ac.in This reaction provides a valuable synthetic route for converting an α-chloro ketone into a carboxylic acid, ester, or amide with a rearranged carbon skeleton. nrochemistry.com

Nucleophilic BaseExpected ProductProduct Class
Sodium Hydroxide (NaOH)Benzo[b]thien-4-ylacetic acidCarboxylic Acid
Sodium Methoxide (NaOMe)Methyl benzo[b]thien-4-ylacetateEster
Ammonia (NH₃)2-(Benzo[b]thien-4-yl)acetamideAmide

This interactive table summarizes the expected products from the Favorskii rearrangement of Ethanone, 1-benzo[b]thien-4-yl-2-chloro- with various nucleophiles.

Catalyst-Mediated Transformations Involving Ethanone, 1-benzo[b]thien-4-yl-2-chloro-

Modern synthetic chemistry heavily relies on catalysts to achieve transformations that are otherwise difficult or require harsh conditions. For Ethanone, 1-benzo[b]thien-4-yl-2-chloro-, catalyst-mediated reactions could offer enhanced selectivity and efficiency.

Transition metals like palladium and copper are widely used in cross-coupling reactions to form C-C, C-N, and C-S bonds. The C-Cl bond in the title compound, being adjacent to a carbonyl group, is activated and could potentially participate in such reactions. For example, a palladium-catalyzed coupling with a boronic acid (Suzuki coupling) or an organotin compound (Stille coupling) could lead to α-arylation or α-vinylation of the ketone.

Copper catalysis is particularly prevalent in the synthesis of sulfur-containing heterocycles. Copper-promoted reactions are used for the annulation of 2-fluorophenylacetylene derivatives to yield benzo[b]thiophenes. beilstein-journals.org Furthermore, copper-catalyzed tandem cross-coupling reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with K₂S have been developed to synthesize benzo[b]thiophene-fused systems. researchgate.net While these examples describe the synthesis of the benzothiophene ring itself, they underscore the utility of metal catalysis in manipulating molecules containing this scaffold. A catalyzed reaction of Ethanone, 1-benzo[b]thien-4-yl-2-chloro- with a sulfur nucleophile could provide a route to α-thio substituted ketones.

Stereochemical Considerations and Asymmetric Transformations

Ethanone, 1-benzo[b]thien-4-yl-2-chloro- is an achiral molecule. However, it can be converted into chiral products through various transformations. For instance, the asymmetric reduction of its carbonyl group would yield a chiral chlorohydrin, (S)- or (R)-1-(benzo[b]thien-4-yl)-2-chloroethanol. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Furthermore, any reaction that creates a new stereocenter from the prochiral ketone or at the α-carbon would require stereochemical consideration. While specific studies on asymmetric transformations of the title compound are not prominent in the literature, the development of catalytic asymmetric methods is a major theme in modern organic synthesis. chemistryviews.org For example, if the compound were to undergo a catalyst-mediated reaction with a nucleophile, the use of a chiral ligand on the metal catalyst could, in principle, induce enantioselectivity, leading to a non-racemic product. The successful application of such methods would be crucial for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Ethanone,1 Benzo B Thien 4 Yl 2 Chloro As a Pivotal Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique structural and electronic features of Ethanone (B97240), 1-benzo[b]thien-4-yl-2-chloro- render it an ideal starting material for the synthesis of a wide range of complex organic molecules. Its utility is particularly pronounced in the construction of heterocyclic scaffolds and in the generation of analogs of biologically active compounds.

Design and Construction of Novel Heterocyclic Scaffolds

The dual electrophilicity of Ethanone, 1-benzo[b]thien-4-yl-2-chloro- allows for its participation in a variety of cyclization reactions to form novel heterocyclic scaffolds. A prominent example of its application is in the Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole rings. In this reaction, the α-haloketone undergoes condensation with a thiourea or thioamide. The reaction proceeds through an initial S-alkylation, followed by intramolecular cyclization and dehydration to afford the corresponding 2-aminothiazole (B372263) derivative. This methodology has been successfully employed with analogous α-haloketones to generate a library of substituted thiazoles. nih.govorganic-chemistry.orgresearchgate.net

Furthermore, this building block is instrumental in the synthesis of other fused heterocyclic systems. For instance, its reaction with various dinucleophiles can lead to the formation of thieno[3,2-c]pyridines, which are known for their potential antipsychotic activity. nih.govnih.gov The general strategy involves the reaction of the α-haloketone with a suitable nitrogen-containing precursor, leading to the construction of the pyridine ring fused to the thiophene (B33073) core. The specific reaction pathways and resulting scaffolds are dictated by the nature of the co-reactants and the reaction conditions employed.

Below is a table summarizing representative heterocyclic scaffolds that can be synthesized from Ethanone, 1-benzo[b]thien-4-yl-2-chloro- based on established synthetic protocols for α-haloketones.

Heterocyclic ScaffoldCo-reactantGeneral Reaction TypeReference Analogy
ThiazolesThioureas/ThioamidesHantzsch Synthesis nih.govorganic-chemistry.orgresearchgate.net
Thieno[3,2-c]pyridinesAmines/AmmoniaCondensation/Cyclization nih.govnih.gov
Imidazo[2,1-b]thiazoles2-AminothiazolesCondensation/Cyclization nih.gov
Thieno[2,3-b]pyridinesPyridinethionesS-alkylation/Cyclization acs.org

Synthesis of Bioactive Molecule Analogs for Mechanistic Exploration

The benzo[b]thiophene nucleus is a recognized pharmacophore present in a variety of biologically active compounds. By utilizing Ethanone, 1-benzo[b]thien-4-yl-2-chloro- as a starting material, medicinal chemists can readily access a diverse range of analogs of known bioactive molecules. This approach is crucial for structure-activity relationship (SAR) studies and for elucidating the mechanisms of action of therapeutic agents.

For example, thienopyridine derivatives, some of which are synthesized from α-haloketone intermediates, are known for their antiplatelet activity. nih.gov By systematically modifying the substituents on the benzo[b]thiophene ring or by introducing different functional groups through reactions at the reactive centers of the chloroethanone moiety, researchers can fine-tune the pharmacological properties of these compounds.

The synthesis of thiazole-containing compounds, which exhibit a broad spectrum of biological activities including antimicrobial and anticancer effects, is another area where this building block is of significant value. nih.govacs.orgresearchgate.netmetu.edu.tr The Hantzsch synthesis and related methodologies provide a straightforward route to novel thiazole derivatives bearing the benzo[b]thien-4-yl substituent, which can then be screened for their biological efficacy.

Strategic Intermediacy in Multi-step Organic Syntheses

In the context of multi-step organic synthesis, Ethanone, 1-benzo[b]thien-4-yl-2-chloro- often serves as a key intermediate that allows for the introduction of the benzo[b]thiophene core and a reactive handle for further chemical transformations. Its role as a strategic intermediate is exemplified in the synthesis of complex, polycyclic molecules where the sequential formation of different rings is required.

The α-chloro-ketone functionality can be transformed into a variety of other functional groups, or it can be used to link the benzo[b]thiophene moiety to other molecular fragments. For example, the chlorine atom can be displaced by a range of nucleophiles in SN2 reactions, while the carbonyl group can undergo reactions such as reduction, oxidation, or condensation. This versatility allows for the design of complex synthetic routes where the chloroethanone derivative acts as a central hub for diversification. The utility of α-haloketones as intermediates in the synthesis of thienopyridines and other complex heterocycles has been well-documented. nih.govacs.org

Applications in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While specific examples utilizing Ethanone, 1-benzo[b]thien-4-yl-2-chloro- in MCRs are not extensively reported, the reactivity of the α-haloketone functional group makes it a prime candidate for such transformations. For instance, the Hantzsch dihydropyridine synthesis is a well-known MCR that can involve α,β-unsaturated ketones, which can potentially be derived from α-haloketones. sapub.orgresearchgate.net

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent transformations occur under the same reaction conditions without the need for isolating intermediates. The dual reactive sites of Ethanone, 1-benzo[b]thien-4-yl-2-chloro- are well-suited for initiating cascade sequences. For example, an initial reaction at the α-carbon could be followed by a cyclization involving the carbonyl group. Anionic cascade reactions have been reported for the synthesis of tetrahydrofurans from β-hydroxyketones and 1,1-dichloroethylene, highlighting the potential for α-chloro-ketones to participate in such complex transformations. beilstein-journals.org

Development of Innovative Synthetic Methodologies Utilizing its Reactive Centers

The inherent reactivity of the two adjacent electrophilic centers in Ethanone, 1-benzo[b]thien-4-yl-2-chloro- has spurred the development of innovative synthetic methodologies. nih.govresearchgate.net The α-carbon bearing the chlorine is susceptible to nucleophilic attack, while the carbonyl carbon is a target for a different set of nucleophiles. This differential reactivity can be exploited to achieve selective transformations and to construct intricate molecular frameworks.

Recent advances in organic synthesis have focused on developing greener and more efficient protocols. Microwave-assisted organic synthesis, for example, has been shown to accelerate the Hantzsch thiazole synthesis using α-haloketones, often leading to higher yields and shorter reaction times. nih.gov Such modern synthetic techniques can be readily applied to reactions involving Ethanone, 1-benzo[b]thien-4-yl-2-chloro- to enhance its utility as a synthetic building block.

The development of novel catalytic systems for reactions involving α-haloketones is another active area of research. The use of catalysts can enhance the selectivity of reactions at either of the electrophilic centers and can enable transformations that are not feasible under uncatalyzed conditions.

Computational and Theoretical Investigations of Ethanone,1 Benzo B Thien 4 Yl 2 Chloro

Quantum Chemical Characterization of Electronic Structure and Bonding

No available data.

Mechanistic Pathway Elucidation through Computational Chemistry

No available data.

Conformational Analysis and Molecular Dynamics Simulations

No available data.

Theoretical Prediction of Structure-Reactivity Relationships

No available data.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Ethanone,1 Benzo B Thien 4 Yl 2 Chloro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for elucidating the detailed molecular structure of Ethanone (B97240), 1-benzo[b]thien-4-yl-2-chloro- in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the proton and carbon environments and their connectivities.

¹H NMR spectroscopy would reveal the chemical shifts, multiplicities (splitting patterns), and integral values for each unique proton in the molecule. The aromatic protons on the benzo[b]thiophene ring system would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling constants (J-values) providing crucial information about their relative positions. The methylene protons of the 2-chloroethanone moiety would be expected to resonate as a singlet at approximately δ 4.5-5.0 ppm, shifted downfield due to the deshielding effects of the adjacent carbonyl and chlorine atom.

¹³C NMR spectroscopy , including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify the number of unique carbon environments and distinguish between methyl, methylene, methine, and quaternary carbons. The carbonyl carbon of the ketone is expected to have a characteristic chemical shift in the range of δ 190-200 ppm. The carbons of the benzo[b]thiophene ring would appear in the aromatic region (δ 120-150 ppm).

Two-dimensional NMR techniques would be employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign adjacent protons within the benzo[b]thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the 2-chloroethanone side chain to the correct position (C4) on the benzo[b]thiophene ring and for confirming the assignments of quaternary carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2 (benzo[b]thiophene)7.5 - 7.8125 - 130
H3 (benzo[b]thiophene)7.3 - 7.6120 - 125
H5 (benzo[b]thiophene)7.8 - 8.2122 - 127
H6 (benzo[b]thiophene)7.4 - 7.7123 - 128
H7 (benzo[b]thiophene)7.9 - 8.3124 - 129
CH₂Cl4.5 - 5.045 - 50
C=O-190 - 200
C4 (benzo[b]thiophene)-135 - 140
C3a (benzo[b]thiophene)-138 - 143
C7a (benzo[b]thiophene)-139 - 144

Mass Spectrometry Techniques in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) , typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be employed to determine the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺). This allows for the unambiguous determination of the molecular formula (C₁₀H₇ClOS) by comparing the measured mass to the calculated mass with a high degree of precision (typically within 5 ppm). The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS) would be used to study the fragmentation of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern provides valuable structural information. Key fragmentation pathways for Ethanone, 1-benzo[b]thien-4-yl-2-chloro- would likely include:

Loss of the chloromethyl radical (•CH₂Cl) to form a benzoyl-type cation.

Cleavage of the C-C bond between the carbonyl group and the aromatic ring.

Fragmentation of the benzo[b]thiophene ring system itself.

Interactive Data Table: Expected Mass Spectrometry Data

IonExpected m/z (for ³⁵Cl)Description
[M]⁺210.0Molecular Ion
[M+2]⁺212.0Isotope peak due to ³⁷Cl
[M - CH₂Cl]⁺161.0Loss of the chloromethyl group
[C₈H₅S]⁺133.0Fragment from the benzo[b]thiophene ring

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy would show characteristic absorption bands for the functional groups present in Ethanone, 1-benzo[b]thien-4-yl-2-chloro-. A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy would provide complementary information. While the carbonyl stretch is also observable in Raman, it is often weaker than in the IR spectrum. Aromatic ring vibrations, however, often give rise to strong and sharp signals in the Raman spectrum, which can be useful for characterizing the benzo[b]thiophene core.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
Aromatic C-H3000 - 31003000 - 3100Stretching
Carbonyl (C=O)1680 - 17001680 - 1700Stretching
Aromatic C=C1450 - 16001450 - 1600Stretching
C-Cl600 - 800600 - 800Stretching

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of Ethanone, 1-benzo[b]thien-4-yl-2-chloro- be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

The resulting crystal structure would confirm the connectivity of the atoms, including the attachment of the 2-chloroethanone group to the 4-position of the benzo[b]thiophene ring. It would also reveal the conformation of the molecule in the solid state, such as the orientation of the side chain relative to the aromatic ring system. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonds or π-stacking, which influence the physical properties of the compound.

Interactive Data Table: Hypothetical Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1030
Z4

Synergistic Integration of Spectroscopic Data for Definitive Structural Confirmation

NMR spectroscopy establishes the carbon-hydrogen framework and the connectivity of the atoms in solution. Mass spectrometry confirms the molecular formula and provides fragmentation data that is consistent with the proposed structure. IR and Raman spectroscopy verify the presence of the key functional groups. Finally, X-ray crystallography provides a precise and accurate three-dimensional model of the molecule in the solid state, confirming the atomic connectivity and providing detailed geometric parameters. Any discrepancies between the data from different techniques would necessitate further investigation and refinement of the proposed structure. This comprehensive approach ensures the accuracy and reliability of the structural assignment.

Emerging Research Paradigms and Future Directions for Ethanone,1 Benzo B Thien 4 Yl 2 Chloro Research

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The benzothiophene (B83047) core is a versatile scaffold known for a range of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.comnih.gov However, the specific reactivity of Ethanone (B97240), 1-benzo[b]thien-4-yl-2-chloro-, with its unique substitution pattern, remains largely unexplored. Future research is poised to investigate novel transformation pathways that leverage the interplay between the electron-rich benzothiophene ring and the reactive α-chloro ketone side chain.

Key areas for exploration include:

Domino Reactions: Designing multi-step, one-pot sequences where an initial reaction at the chloroacetyl group triggers a subsequent cyclization or rearrangement involving the benzothiophene nucleus. nih.gov

C-H Functionalization: Developing catalytic methods for the direct and regioselective functionalization of the C-H bonds on the benzene (B151609) or thiophene (B33073) portion of the molecule. rsc.orgnih.gov This would bypass the need for pre-functionalized starting materials, offering more efficient routes to complex derivatives. numberanalytics.com

Photoredox Catalysis: Utilizing light-mediated catalysis to access novel radical-based transformations, which could enable unique bond formations that are inaccessible through traditional thermal methods.

Table 1: Potential Transformation Pathways for Investigation

Transformation TypeReagent/Catalyst ClassPotential Product Scaffold
Catalytic C-H ArylationRhodium or Palladium CatalystsAryl-substituted benzo[b]thiophenes
Nucleophilic Substitution/CyclizationBidentate Nucleophiles (e.g., amino-thiols)Fused polycyclic heteroaromatics
Radical-based AnnulationAlkynes/Alkenes via Photoredox CatalysisExtended conjugated ring systems

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. springerprofessional.denih.gov The synthesis of heterocyclic compounds, which can involve hazardous reagents or intermediates, is particularly well-suited for this technology. durham.ac.uk Integrating the synthesis of Ethanone, 1-benzo[b]thien-4-yl-2-chloro- into flow chemistry and automated platforms is a critical future direction. bohrium.com

Automated flow synthesis platforms can offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov These systems enable the telescoping of multiple reaction steps, eliminating the need for isolating and purifying intermediates. uc.pt For a multi-step synthesis, this approach can drastically reduce production time and waste. innovationnewsnetwork.com Furthermore, combining flow synthesis with solid-phase techniques (SPS-flow) could allow for the automated assembly of derivatives for high-throughput screening. nus.edu.sg

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Safety Potential for thermal runaway; handling of bulk hazardous materials.Minimized reactor volume; enhanced heat transfer; safer handling of hazardous intermediates. nih.gov
Efficiency Multiple manual operations; isolation of intermediates."Telescoped" multi-step reactions; in-line purification; reduced reaction times. uc.pt
Scalability Challenging; requires redesign of reactors and processes.Straightforward scale-up by extending operation time or using parallel reactors. durham.ac.uk
Process Control Limited control over mixing and temperature gradients.Precise control over stoichiometry, temperature, and residence time. bohrium.com

Rational Design of Catalysts for Selective Transformations Involving Ethanone, 1-benzo[b]thien-4-yl-2-chloro-

Catalysis is central to modern organic synthesis, and the rational design of catalysts is key to unlocking new and selective chemical transformations. For Ethanone, 1-benzo[b]thien-4-yl-2-chloro-, a significant challenge is to achieve selectivity, enabling reactions at one part of the molecule while leaving other functional groups untouched. Future research will focus on designing catalysts that can differentiate between the various reactive sites.

This involves several strategies:

Ligand-Modulated Selectivity: Developing transition metal catalysts (e.g., based on Rhodium or Iron) where the electronic and steric properties of the ligands direct the catalyst to a specific C-H bond on the benzothiophene ring for functionalization. researchgate.netrsc.org

Organocatalysis: Employing small organic molecules as catalysts for enantioselective transformations of the α-chloro ketone moiety, allowing for the synthesis of chiral building blocks.

Biocatalysis: Using enzymes to perform highly selective reactions under mild conditions, offering a green and efficient alternative to traditional chemical methods. numberanalytics.com

Table 3: Strategies for Rational Catalyst Design

Catalyst TypeDesign PrincipleTarget Transformation
Transition Metal Complex Tuning of phosphine (B1218219) or N-heterocyclic carbene ligands. researchgate.netRegioselective C-H activation or cross-coupling on the aromatic core.
Chiral Organocatalyst Creation of a chiral environment around the substrate.Enantioselective nucleophilic substitution at the chloroacetyl group.
Enzyme (Biocatalyst) Directed evolution or protein engineering.Highly selective reduction of the ketone or dehalogenation.

Computational Predictions and Machine Learning Applications for Novel Synthetic Utilities

The integration of computational chemistry and machine learning (ML) is revolutionizing how chemical research is conducted. nih.gov These tools can predict reaction outcomes, propose novel synthetic routes, and accelerate the discovery of compounds with desired properties, making them invaluable for exploring the potential of Ethanone, 1-benzo[b]thien-4-yl-2-chloro-. proquest.comresearchgate.net

Future applications in this area include:

Reactivity Prediction: Using quantum mechanical calculations and ML models to predict the most likely sites of reaction under various conditions, guiding experimental design and uncovering non-intuitive reactivity patterns. nih.gov

Retrosynthesis Planning: Employing AI-driven retrosynthesis tools to propose efficient and novel synthetic pathways to the target molecule and its derivatives. atomfair.com These platforms, trained on vast reaction databases, can identify routes that a human chemist might overlook. acs.org

Property Prediction: Leveraging ML models to predict the physicochemical and biological properties of virtual derivatives of Ethanone, 1-benzo[b]thien-4-yl-2-chloro-, allowing for the in silico screening of large chemical libraries to identify promising candidates for specific applications. mdpi.com Transfer learning techniques can help improve prediction accuracy, especially for less common heterocyclic scaffolds. chemrxiv.org

Table 4: Application of Computational and ML Tools

Tool/TechniqueApplicationExpected Outcome
Density Functional Theory (DFT) Calculation of reaction energy barriers and intermediate stabilities.Mechanistic insight and prediction of the most favorable reaction pathways.
Graph Neural Networks (GNNs) Training on reaction databases to predict outcomes.Rapid screening of potential reactions and optimization of conditions. atomfair.com
AI-Powered Retrosynthesis Algorithmic disconnection of the target molecule.Generation of diverse and optimized synthetic routes. chemrxiv.org
QSAR Modeling Correlation of molecular structure with biological activity.Prioritization of derivatives for synthesis and testing. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.